REACTION_CXSMILES
|
C([O:8][C:9]1[CH:10]=[CH:11][C:12]([N+:20]([O-])=O)=[C:13]([C:15](=[O:19])[C:16]([CH3:18])=[CH2:17])[CH:14]=1)C1C=CC=CC=1>C(O)C.[Pd]>[NH2:20][C:12]1[CH:11]=[CH:10][C:9]([OH:8])=[CH:14][C:13]=1[C:15](=[O:19])[CH:16]([CH3:17])[CH3:18]
|
Name
|
1-[5-(benzyloxy)-2-nitrophenyl]-2-methyl-2-propen-1-one
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=CC(=C(C1)C(C(=C)C)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The mixture is shaken under a hydrogen atmosphere at 3 bar for 4.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered off through kieselguhr
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is purified on silica gel (cyclohexane/ethyl acetate 5:2-1:1)
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)O)C(C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 511 mg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |